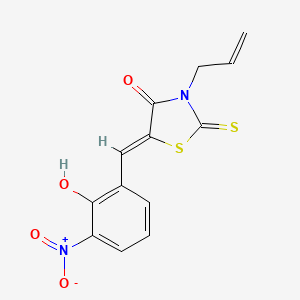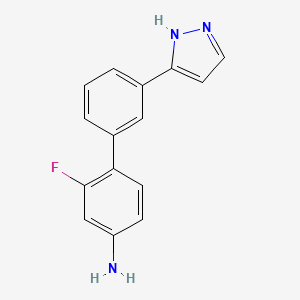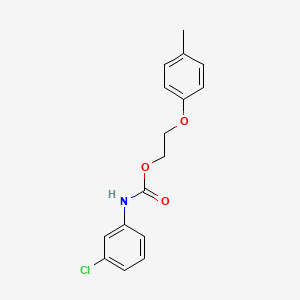
3-allyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-allyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, commonly known as thiosemicarbazone, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Thiosemicarbazone has been found to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
作用机制
The exact mechanism of action of thiosemicarbazone is not fully understood. However, it is believed that thiosemicarbazone exerts its biological activities by inhibiting various enzymes and proteins involved in cellular processes.
Biochemical and physiological effects:
Thiosemicarbazone has been found to exhibit various biochemical and physiological effects, including:
Inhibition of DNA synthesis: Thiosemicarbazone has been found to inhibit DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis.
Inhibition of viral replication: Thiosemicarbazone has been found to inhibit viral replication by interfering with viral enzymes and proteins.
实验室实验的优点和局限性
Thiosemicarbazone has several advantages for lab experiments, including:
Potent biological activities: Thiosemicarbazone exhibits potent biological activities, making it an ideal compound for studying various cellular processes.
Low toxicity: Thiosemicarbazone has been found to have low toxicity, making it safe for use in lab experiments.
However, there are also some limitations for lab experiments with thiosemicarbazone, including:
Limited solubility: Thiosemicarbazone has limited solubility in water, which can make it difficult to work with in lab experiments.
Instability: Thiosemicarbazone is unstable in acidic and basic conditions, which can limit its use in certain lab experiments.
未来方向
Thiosemicarbazone has several potential future directions for scientific research, including:
Development of new antiviral drugs: Thiosemicarbazone has shown promising results as an antiviral drug, and further research could lead to the development of new antiviral drugs.
Development of new anticancer drugs: Thiosemicarbazone has shown promising results as an anticancer drug, and further research could lead to the development of new anticancer drugs.
Development of new antimicrobial drugs: Thiosemicarbazone has shown promising results as an antimicrobial drug, and further research could lead to the development of new antimicrobial drugs.
Conclusion:
In conclusion, thiosemicarbazone is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Thiosemicarbazone exhibits potent biological activities, including antiviral, anticancer, and antimicrobial properties. Thiosemicarbazone has several advantages for lab experiments, including low toxicity, but also has some limitations, including limited solubility and instability. Thiosemicarbazone has several potential future directions for scientific research, including the development of new antiviral, anticancer, and antimicrobial drugs.
合成方法
Thiosemicarbazone can be synthesized by reacting thiosemicarbazide with various aldehydes or ketones. The reaction typically takes place in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
Thiosemicarbazone has been extensively studied for its potential applications in various fields of scientific research. Some of the notable applications of thiosemicarbazone are as follows:
Antiviral activity: Thiosemicarbazone has been found to exhibit potent antiviral activity against a wide range of viruses, including HIV, influenza, and herpes simplex virus.
Anticancer activity: Thiosemicarbazone has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
Antimicrobial activity: Thiosemicarbazone has been found to exhibit potent antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
属性
IUPAC Name |
(5Z)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S2/c1-2-6-14-12(17)10(21-13(14)20)7-8-4-3-5-9(11(8)16)15(18)19/h2-5,7,16H,1,6H2/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVNIERPTKVKGH-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C(=CC=C2)[N+](=O)[O-])O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(C(=CC=C2)[N+](=O)[O-])O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole](/img/structure/B5122003.png)

![(3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5122009.png)


![5-{[(2-fluorobenzyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122037.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5122046.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5122049.png)


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B5122071.png)
![1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5122082.png)
